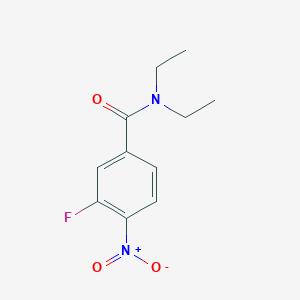

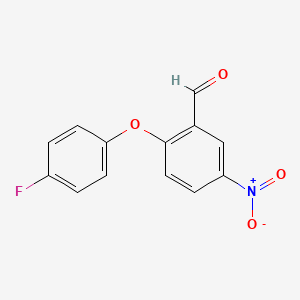

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

Overview

Description

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar fluoro-substituted benzaldehydes. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related fluoro-substituted benzaldehydes often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of 4-[18F]fluoroguaiacol starting from 2-methoxy-4-nitrobenzaldehyde . Additionally, the Sommelet reaction has been used to synthesize 4-Fluoro-3-phenoxybenzaldehyde, which suggests that similar methodologies could potentially be applied to synthesize 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, has been described as having planar and parallel benzaldehyde and nitroaniline fragments . This information can be extrapolated to suggest that 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde may also exhibit a planar structure due to the presence of the nitro group and the phenoxy substituent.

Chemical Reactions Analysis

The chemical reactivity of fluoro-substituted benzaldehydes can be complex. For instance, cyclocondensation reactions of 2-fluoro-5-nitrobenzaldehyde with amidines have been shown to produce quinazolines and 3-aminoisoquinolines, depending on the structure of the amidine . This indicates that 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde could potentially undergo similar cyclocondensation reactions, leading to the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde are not directly reported, the properties of related compounds can provide some insights. For example, the Baeyer-Villiger oxidation of fluorobenzaldehydes has been used to transform them into corresponding phenols . This suggests that 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde may also be susceptible to such oxidation reactions, which could affect its physical properties like solubility and boiling point.

Scientific Research Applications

Crystal Structure and Geometry-Optimization Study

Research on similar compounds to 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde, like 5-Nitro-2-hydroxybenzaldehyde, has focused on understanding their crystal structures. For instance, a study investigated the crystal structure and geometry-optimization of a zwitterionic form derived from 5-Nitro-2-hydroxybenzaldehyde, revealing insights into its solid-state behavior and potential applications in material science (Mondal et al., 2002).

Role in Radiopharmaceutical Synthesis

The synthesis and application of fluorine-18 labeled derivatives of nitrobenzaldehydes, including compounds similar to 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde, have been studied for their role in radiopharmaceuticals. These compounds serve as precursors in the synthesis of key agents used in positron emission tomography, a crucial diagnostic tool in medicine (Orlovskaja et al., 2016).

Antitrypanosomal Drug Potential

Research has also been conducted on ruthenium(II) complexes with nitrobenzaldehydes, investigating their potential as antitrypanosomal drugs. These studies focus on the electrochemical properties and biological activity of these complexes, offering insights into new therapeutic approaches for treating trypanosomal infections (Rodrigues et al., 2008).

Antibacterial Activities

The antibacterial properties of metal complexes derived from nitrobenzaldehydes have been a subject of interest. Studies have synthesized and characterized complexes involving Schiff bases derived from compounds like 5-nitro-2-hydroxybenzaldehyde, assessing their potential as antibacterial agents (Amirnasr et al., 2015).

Chemical Actinometry

2-Nitrobenzaldehyde has been used as a chemical actinometer for measuring light absorption and photochemical properties in various environments, including solution and ice. This research provides insights into the behavior of nitrobenzaldehydes under different physical conditions, which can be important for understanding the photochemistry of similar compounds (Galbavy et al., 2010).

Safety And Hazards

“2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

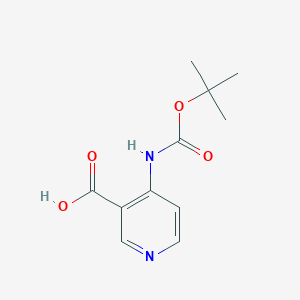

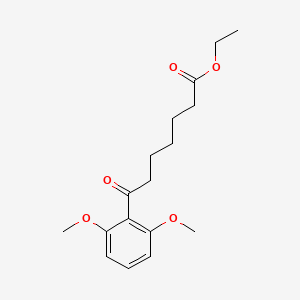

IUPAC Name |

2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQHKAJESMYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.